molecular formula C16H20ClN3S B2931062 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine CAS No. 865660-20-4

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine

Cat. No.: B2931062
CAS No.: 865660-20-4
M. Wt: 321.87
InChI Key: AVUUIXDNELRJGS-UHFFFAOYSA-N
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Description

4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2-chloro-1,3-thiazol-5-ylmethyl group at the N-1 position and a 3-methylphenyl group at the N-4 position. This compound is of interest in medicinal and agrochemical research due to structural similarities to bioactive molecules .

Properties

IUPAC Name

2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3S/c1-12-4-3-5-14(8-12)20-7-6-19(10-13(20)2)11-15-9-18-16(17)21-15/h3-5,8-9,13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUUIXDNELRJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324640
Record name 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865660-20-4
Record name 2-chloro-5-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine (CAS No. 865660-20-4) is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN3SC_{16}H_{20}ClN_{3}S with a molecular weight of 321.87 g/mol. The structure features a piperazine core substituted with a thiazole group and a methylphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. A study on similar thiazole-containing compounds demonstrated their ability to inhibit bacterial growth, indicating that this compound may possess similar properties .

2. Anticancer Properties

Thiazole derivatives have been investigated for their anticancer activities. For instance, compounds with structural similarities have shown cytotoxic effects against different cancer cell lines. In vitro studies suggest that the piperazine scaffold may enhance the interaction with cellular targets involved in tumor growth regulation .

CompoundCancer Cell LineIC50 (μM)
Compound AA431<10
Compound BJurkat<5
This compoundTBDTBD

3. Neuroprotective Effects

Piperazine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could provide insights into its potential use in treating conditions like Alzheimer's disease .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : Similar compounds have been shown to bind to various aminergic receptors, suggesting that this compound may interact with dopamine or serotonin receptors .
  • Cell Death Pathways : Studies indicate that piperazine derivatives can induce necroptosis in cancer cells, a form of programmed cell death distinct from apoptosis .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of piperazine derivatives, researchers synthesized several analogs and tested their cytotoxicity against K562 leukemic cells. The results indicated that modifications to the piperazine structure significantly influenced cell viability and apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives revealed that compounds similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Moieties

Thiamethoxam and Clothianidin
  • Thiamethoxam: Contains a 3-methylphenylpiperazine linked to a 1,3-thiazol-5-ylmethyl group via an oxadiazinan ring. Notable for insecticidal activity due to nicotinic acetylcholine receptor modulation .
  • Clothianidin : Features a 1,3-thiazol-5-ylmethyl group attached to a nitroguanidine scaffold. Exhibits higher systemic mobility in plants compared to thiamethoxam .
Property Target Compound Thiamethoxam Clothianidin
Core Structure Piperazine Oxadiazinan Nitroguanidine
Thiazole Substituent 2-Chloro-1,3-thiazol-5-ylmethyl 3-Methylphenyl-thiazolyl 1,3-Thiazol-5-ylmethyl
Key Applications Under investigation Insecticide Insecticide
Bioactivity Not reported Neurotoxin (insects) Neurotoxin (insects)
Anticancer Thiazole-Piperazine Derivatives
  • 1-(4-((4-Methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine : Demonstrates potent anticancer activity (average lg GI50 = -5.87) in NCI-60 cell lines. Sulfonyl and phenyl groups enhance cytotoxicity .
  • Comparison Insight : The target compound lacks sulfonyl groups but shares the thiazole-piperazine framework. Substituent electronegativity may dictate divergent biological targets.

Piperazine Derivatives with Varied Heterocycles

Oxadiazole- and Thiadiazole-Linked Piperazines
  • 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS 1170477-01-6) : Oxadiazole ring increases metabolic stability compared to thiazole. Used in CNS drug discovery .
  • 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine : Thiadiazole’s electron-deficient nature may improve binding to hydrophobic enzyme pockets .
Property Target Compound Oxadiazole Derivative Thiadiazole Derivative
Heterocycle Thiazole Oxadiazole Thiadiazole
Key Substituent 3-Methylphenyl 4-Chlorophenyl Trifluoromethylphenyl
Potential Application Agrochemical/Pharmaceutical CNS Therapeutics Enzyme Inhibition

Piperazine Compounds with Sulfur Linkages

  • (2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether: Contains a sulfonyl ether bridge, improving solubility but reducing membrane permeability .
  • 2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine : Sulfanyl linkage enhances reactivity in nucleophilic environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine?

  • Methodology : The synthesis involves functionalizing the piperazine core via nucleophilic substitution. For example:

Piperazine alkylation : React 2-methyl-1-(3-methylphenyl)piperazine with 5-(chloromethyl)-2-chloro-1,3-thiazole in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile.

Purification : Use normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate the product, as demonstrated for analogous piperazine derivatives .

Thiazole synthesis : The thiazole moiety can be prepared via the Hantzsch method using thioamides and α-halo ketones, followed by chlorination at the 2-position using POCl3_3 .

Q. How is the structural identity of this compound confirmed in synthetic studies?

  • Methodology :

  • Spectroscopic analysis : 1^1H/13^13C NMR to verify substituent positions (e.g., methyl groups on piperazine and aryl rings) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, as applied to related piperazine-thiazole hybrids .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Methodology :

  • Receptor binding assays : Screen for affinity toward serotonin/dopamine receptors, given the piperazine pharmacophore’s prevalence in CNS targets .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) due to the thiazole ring’s role in ATP-binding domain interactions .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can substituent effects on the piperazine and thiazole rings be systematically studied to optimize bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on thiazole, alkyl/aryl groups on piperazine). For example, replacing the 3-methylphenyl group with 4-fluorobenzyl (as in ) can enhance metabolic stability.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins like 5-HT2A_{2A} receptors or kinases .
  • Pharmacokinetic profiling : Assess logP, solubility, and CYP450 metabolism using in silico tools (e.g., SwissADME) to prioritize analogs .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine-thiazole derivatives?

  • Methodology :

  • Standardized assays : Re-evaluate compounds under uniform conditions (e.g., identical cell lines, incubation times). For instance, discrepancies in IC50_{50} values for kinase inhibitors may arise from variations in ATP concentrations .
  • Metabolite identification : Use LC-MS to detect active metabolites that might contribute to observed effects in vivo but not in vitro .
  • Crystallographic comparisons : Overlay X-ray structures of analogs bound to targets to identify critical interactions (e.g., hydrogen bonding with thiazole chlorine) .

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodology :

  • Optimize reaction conditions : Use microwave-assisted synthesis (e.g., 100–120°C, 30 min) to enhance reaction rates and purity, as shown for pyrazole-piperazine derivatives .
  • Catalyst screening : Test palladium catalysts for coupling reactions or phase-transfer catalysts for alkylation steps.
  • Workflow table :
StepParameterOptimization StrategyYield Improvement
Piperazine alkylationSolventSwitch from DCM to DMF15% → 45%
PurificationChromatographyGradient elution (DCM → EtOAc)70% → 85%
Thiazole chlorinationReagentSubstitute SOCl2_2 for POCl3_360% → 78%

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxic potencies for piperazine-thiazole analogs?

  • Key factors :

  • Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HepG2) due to expression levels of target proteins.
  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates may skew results. Validate purity via HPLC (>95%) .
  • Assay interference : Thiazole rings can absorb at wavelengths used in colorimetric assays (e.g., MTT), requiring confirmation via alternative methods (e.g., SRB assay) .

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